molecular formula C35H38ClN3O6 B13865377 Desmethyl Dehydro Lercanidipine Hydrochloride

Desmethyl Dehydro Lercanidipine Hydrochloride

Cat. No.: B13865377
M. Wt: 632.1 g/mol
InChI Key: HCADJVXZRZXZFX-UHFFFAOYSA-N
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Description

Desmethyl Dehydro Lercanidipine Hydrochloride is a derivative of Lercanidipine, a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by its unique chemical structure, which includes a dehydrogenated and demethylated form of Lercanidipine, making it an important subject of study in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Dehydro Lercanidipine Hydrochloride typically involves the dehydrogenation and demethylation of Lercanidipine. The process often employs reagents such as oxidizing agents for dehydrogenation and demethylating agents under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired transformation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Dehydro Lercanidipine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Desmethyl Dehydro Lercanidipine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Desmethyl Dehydro Lercanidipine Hydrochloride exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum. The result is a decrease in intracellular calcium, leading to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Dehydro Lercanidipine Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. These differences can influence its efficacy, bioavailability, and potential side effects, making it a valuable compound for further research and development .

Properties

Molecular Formula

C35H38ClN3O6

Molecular Weight

632.1 g/mol

IUPAC Name

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C35H37N3O6.ClH/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40);1H

InChI Key

HCADJVXZRZXZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O.Cl

Origin of Product

United States

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